molecular formula C11H10O3 B8580191 5-(2-oxopropyl)-3H-2-benzofuran-1-one

5-(2-oxopropyl)-3H-2-benzofuran-1-one

Cat. No.: B8580191
M. Wt: 190.19 g/mol
InChI Key: VXBMCLXHXDMAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-oxopropyl)-3H-2-benzofuran-1-one is an organic compound with a unique structure that includes a benzofuran ring fused with a lactone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-oxopropyl)-3H-2-benzofuran-1-one typically involves the alkylation of ethyl 2-oxotetrahydrofuran-3-carboxylates with 2,3-dichloroprop-1-ene or 3-bromoprop-1-yne. These reactions yield 3,5,5-tri- and 3,3,5,5-tetrasubstituted tetrahydrofuran-2-ones, which are then converted into the desired this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-oxopropyl)-3H-2-benzofuran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the carbonyl group to form alcohols.

    Substitution: The benzofuran ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-(2-oxopropyl)-3H-2-benzofuran-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-oxopropyl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-oxopropyl)-3H-2-benzofuran-1-one is unique due to its benzofuran ring, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and material science.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

5-(2-oxopropyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C11H10O3/c1-7(12)4-8-2-3-10-9(5-8)6-14-11(10)13/h2-3,5H,4,6H2,1H3

InChI Key

VXBMCLXHXDMAHD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC2=C(C=C1)C(=O)OC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-(2-methylprop-2-en-1-yl)-2-benzofuran-1(3H)-one (175 mg, 0.930 mmol) in THF was added osmium tetroxide (295 mg, 0.0460 mmol) and the mixture was stirred for 10 minutes. Then a solution of sodium periodate (497 mg, 2.32 mmol) in water was added and the mixture was stirred at room temperature overnight. The reaction mixture was concentrated, diluted with DCM, and washed with Na2S2O3 solution. The organic layer was dried over MgSO4, filtered, and concentrated. The crude product was purified by flash chromatography (30% ether/hexanes) to afford the title compound. LC-MS (IE, m/z): 191.3 [M+1]+.
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497 mg
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